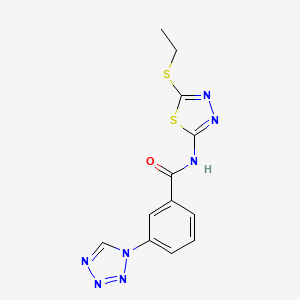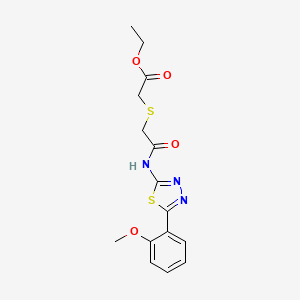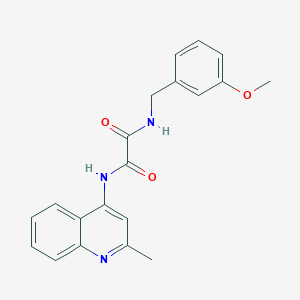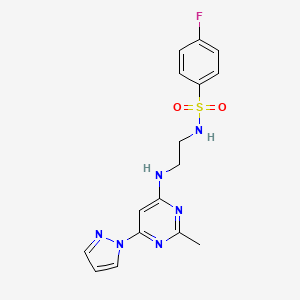![molecular formula C18H22ClN7O B2543388 2-(4-(4-((3-chlorophényl)amino)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pipérazin-1-yl)éthanol CAS No. 878064-49-4](/img/structure/B2543388.png)
2-(4-(4-((3-chlorophényl)amino)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pipérazin-1-yl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra . The International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Synthesis Analysis
The synthesis of this compound involves a simple, rapid and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The molecular structure of the compound has been verified as part of the Chemical Structure Validation project .Chemical Reactions Analysis
The compound exhibits productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Applications De Recherche Scientifique
1. Inhibiteur de la protéine kinase B (Akt) Ce composé s'est révélé être un inhibiteur sélectif et oralement actif de la protéine kinase B (PKB ou Akt), un élément important des voies de signalisation intracellulaires régulant la croissance et la survie . Le composé a fourni des inhibiteurs compétitifs vis-à-vis de l'ATP, nanomolaires, avec une sélectivité jusqu'à 150 fois supérieure pour l'inhibition de la PKB par rapport à la kinase étroitement apparentée PKA .
Agent antitumoral
En raison de son effet inhibiteur sur la PKB, ce composé a un potentiel en tant qu'agent antitumoral. La signalisation par la PKB est fréquemment dérégulée dans le cancer, et les inhibiteurs de la PKB ont donc un potentiel en tant qu'agents antitumoraux .
Modulateur des propriétés pharmacocinétiques
La pipérazine, un motif structurel courant dans ce composé, est connue pour moduler positivement les propriétés pharmacocinétiques d'une substance médicamenteuse .
4. Composant des traitements potentiels pour les troubles neurologiques Le cycle pipérazine est un composant des traitements potentiels de la maladie de Parkinson et de la maladie d'Alzheimer .
Activité antibactérienne
Certains dérivés de ce composé ont montré une activité antibactérienne prometteuse .
Activité antifongique
Le composé a démontré une activité antifongique puissante contre Candida albicans et Candida glabrata .
Mécanisme D'action
Target of Action
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors . They could potentially target a variety of kinases, depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core.
Mode of Action
As potential kinase inhibitors, these compounds could bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrates and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of kinase activity could affect a variety of biochemical pathways, depending on the specific kinase being targeted. This could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of these compounds would depend on their specific chemical structure. Some factors that could influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties include their lipophilicity, molecular size, and the presence of functional groups that could be metabolized by the body .
Result of Action
The cellular effects of these compounds would depend on the specific kinase being inhibited. This could result in decreased cell proliferation, induced cell death, or other effects depending on the role of the kinase in cellular processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-20-24)16(21-14-4-2-3-13(19)11-14)22-18(23-17)26-7-5-25(6-8-26)9-10-27/h2-4,11-12,27H,5-10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMPXWXDBWCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)






amino}acetamide](/img/structure/B2543317.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
![1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2543322.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide](/img/structure/B2543328.png)
